6-(5-フルオロピリジン-3-イル)ピリミジン-4-オール

説明

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is a synthetic compound that has gained interest in the field of medicinal chemistry. It is a pyridine derivative, which are in great demand as synthons for pharmaceutical products .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the introduction of a low alkyl group instead of the phenyl group at the 3-position of the morpholine moiety aiming to improve pharmacokinetic profiles resulted in potent low molecular weight GSK-3β inhibitors .

Molecular Structure Analysis

The molecular structure of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is complex and detailed analysis can be found in high-resolution structural studies . These studies are beginning to unravel the atomic details of allosteric transitions that govern GPCR biology .

Chemical Reactions Analysis

The chemical reactions involving “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” are complex and involve multiple steps . The reactions are typically catalyzed by enzymes or whole cells, which can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

科学的研究の応用

フッ素化ピリジンの合成

“6-(5-フルオロピリジン-3-イル)ピリミジン-4-オール”を含むフルオロピリジンは、興味深く独特な物理的、化学的および生物学的特性を持つため、さまざまな化合物の合成に使用されます . それらは塩基性が低下し、通常、塩素化および臭素化された類似体よりも反応性が低いです .

癌の局所放射線療法

“6-(5-フルオロピリジン-3-イル)ピリミジン-4-オール”を含む、F18置換ピリジンの合成方法は、癌の局所放射線療法に使用されます . これらの化合物は、さまざまな生物学的用途のための潜在的なイメージング剤として特別な興味を持っています .

抗癌剤の合成

“6-(5-フルオロピリジン-3-イル)ピリミジン-4-オール”は、抗癌剤の合成のための前駆体として使用されます . これは、医薬品化学の分野におけるその重要性を強調しています .

イオンチャネルの活性化

“6-(5-フルオロピリジン-3-イル)ピリミジン-4-オール”と類似した化合物は、ネイティブ細胞の特定の種類の膜イオンチャネルを活性化することが判明しました . これは、さまざまな疾患に対する新しい治療戦略につながる可能性があります .

殺菌活性

“6-(5-フルオロピリジン-3-イル)ピリミジン-4-オール”を潜在的に含む可能性のあるピリミジンアミン誘導体は、優れた殺菌活性を示しました . これは、農業分野での潜在的な用途を示唆しています .

ボリコナゾールの合成

“6-(5-フルオロピリジン-3-イル)ピリミジン-4-オール”は、広く使用されている抗真菌薬であるボリコナゾールの合成に使用される可能性があります .

ハロヒドロキシピリジンの合成

“6-(5-フルオロピリジン-3-イル)ピリミジン-4-オール”は、塩基性過酸化水素によるヒドロキシ脱ホウ素化によってハロヒドロキシピリジンの合成に使用されます . これらの化合物は、有機合成においてさまざまな用途があります .

フッ素化化学品の開発

“6-(5-フルオロピリジン-3-イル)ピリミジン-4-オール”などのリード構造へのフッ素原子の導入は、改善された物理的、生物学的および環境的特性を持つ新しい農産物の探索における一般的な改変です . これは、アリール環にフッ素含有置換基を持つ多数の化合物の開発につながりました .

将来の方向性

The future directions for the research and development of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” and similar compounds are promising. There is a large room for improving the structure and activity of these compounds . They are being explored for their potential as therapeutic agents, and some have entered clinical trials .

作用機序

Target of Action

Similar compounds have been found to interact with the human class c gpcr metabotropic glutamate receptor 5 . This receptor plays a crucial role in the central nervous system, mediating excitatory synaptic transmission.

Mode of Action

It is known that similar compounds act as negative allosteric modulators of the metabotropic glutamate receptor 5 . This means they bind to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s activity.

Biochemical Pathways

The modulation of the metabotropic glutamate receptor 5 can impact various downstream signaling pathways, including those involved in synaptic plasticity and neuronal excitability .

Result of Action

The modulation of the metabotropic glutamate receptor 5 can lead to changes in neuronal excitability and synaptic transmission .

生化学分析

Biochemical Properties

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with metabotropic glutamate receptor 5 (mGlu5), a class C G-protein-coupled receptor, acting as a negative allosteric modulator . This interaction affects the receptor’s signaling pathways, leading to altered cellular responses. Additionally, 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol may interact with other biomolecules, such as kinases and phosphatases, modulating their activity and impacting downstream signaling cascades.

Cellular Effects

The effects of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGlu5 receptors can lead to changes in intracellular calcium levels, affecting neuronal signaling and synaptic plasticity . Furthermore, 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol may impact the expression of genes involved in cell proliferation, differentiation, and apoptosis, thereby influencing cellular outcomes.

Molecular Mechanism

At the molecular level, 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol exerts its effects through specific binding interactions with biomolecules. Its role as a negative allosteric modulator of mGlu5 receptors involves binding to a distinct site on the receptor, leading to conformational changes that inhibit receptor activation . This inhibition affects downstream signaling pathways, such as the MAPK/ERK pathway, ultimately altering cellular responses. Additionally, 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol may inhibit or activate other enzymes, such as kinases, by binding to their active sites or allosteric regions, thereby modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits stability under various experimental conditions, maintaining its biochemical activity over extended periods . It may undergo degradation in the presence of specific enzymes or under extreme conditions, leading to the formation of inactive metabolites. Long-term studies have shown that 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol can have sustained effects on cellular function, including prolonged inhibition of mGlu5 receptor signaling and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol vary with different dosages in animal models. At low doses, this compound can modulate receptor activity and signaling pathways without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as neurotoxicity or hepatotoxicity, depending on the duration and frequency of exposure. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without inducing toxicity.

Metabolic Pathways

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The involvement of cytochrome P450 enzymes in its metabolism suggests potential interactions with other drugs and compounds that share similar metabolic pathways.

Transport and Distribution

The transport and distribution of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, it may bind to intracellular proteins, such as chaperones or transporters, which facilitate its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol is critical for its activity and function. This compound may be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the mitochondria may impact mitochondrial function and energy metabolism, while localization to the endoplasmic reticulum may affect protein folding and secretion.

特性

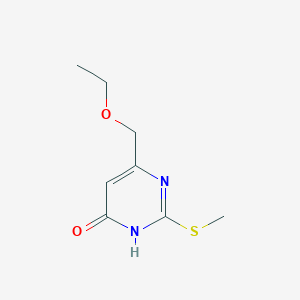

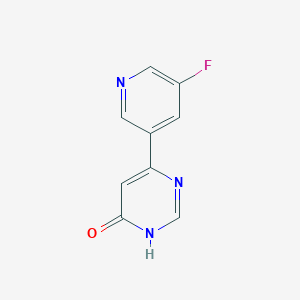

IUPAC Name |

4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-1-6(3-11-4-7)8-2-9(14)13-5-12-8/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTNKJFLHYBMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)

![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)

![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)

![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)

![1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493620.png)